3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one
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Overview
Description
3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a series of transformations such as nitration, reduction, and substitution reactions . The specific conditions, such as the use of glacial acetic acid and concentrated hydrochloric acid, play a crucial role in the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The exact mechanism of action of 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as cholinergic receptors and dopamine pathways . This interaction can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of certain enzymes.
Comparison with Similar Compounds
Nicardipine Related Compound B: 3-{2-[Benzyl(methyl)amino]ethyl}-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine 3,5-dicarboxylate oxalate.
PRL-8-53: Methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride.
Comparison: While 3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one shares structural similarities with these compounds, it is unique in its specific quinoline core structure
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-9-10-19-17(11-14)20(23)18(15(2)21-19)13-22(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOJYHNUYZMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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